

# Application Notes and Protocols for the Tsuji-Trost Allylation of Diethyl Malonate

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## Compound of Interest

Compound Name: *Diethyl allylmalonate*

Cat. No.: *B1584534*

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## Introduction

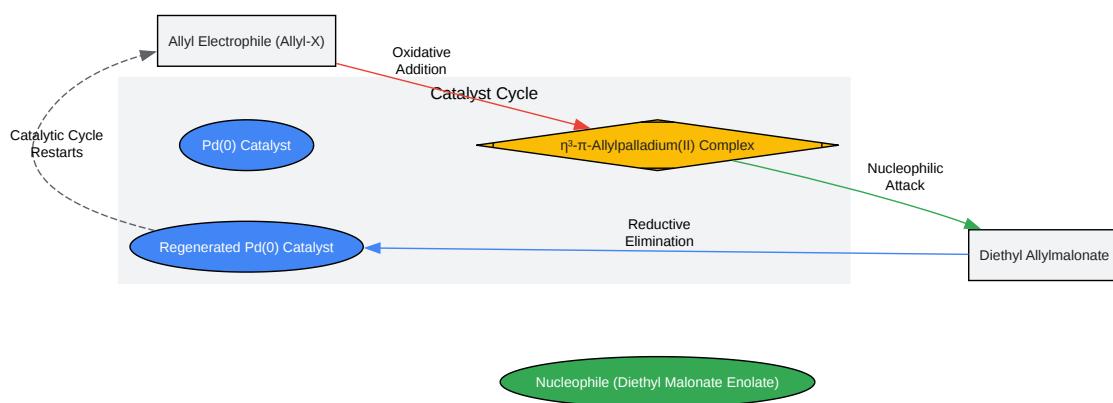
The Tsuji-Trost reaction is a powerful and versatile palladium-catalyzed allylic alkylation that forms a carbon-carbon bond between a nucleophile and an allylic electrophile.<sup>[1][2]</sup> This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its typically mild reaction conditions, high yields, and tolerance of a wide range of functional groups.<sup>[1]</sup> The pioneering work of Jiro Tsuji in 1965 demonstrated the reaction of a  $\pi$ -allylpalladium chloride with the sodium salt of diethyl malonate, yielding a mixture of mono- and di-allylated products.<sup>[1][2][3]</sup> Subsequently, Barry Trost's introduction of phosphine ligands in 1973 significantly expanded the reaction's scope and utility.<sup>[1]</sup>

This application note provides a detailed overview of the Tsuji-Trost allylation reaction with a specific focus on the use of diethyl malonate as the nucleophile to form **diethyl allylmalonate** and its derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

## Reaction Mechanism and Principles

The catalytic cycle of the Tsuji-Trost reaction is initiated by the coordination of a palladium(0) catalyst to the double bond of an allylic electrophile. This is followed by oxidative addition, where the leaving group is expelled, forming a  $\eta^3$ - $\pi$ -allylpalladium(II) complex.<sup>[1][4]</sup> The nucleophile, in this case, the enolate of diethyl malonate, then attacks the  $\pi$ -allyl complex. For

"soft" nucleophiles like malonates, this attack typically occurs directly on the allyl moiety.[4][5] The final step is the reductive elimination of the palladium catalyst, which regenerates the active Pd(0) species and releases the allylated product.[4]



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Caption: Catalytic cycle of the Tsuji-Trost reaction.

## Data Presentation: Synthesis of Diethyl Allylmalonate

The following tables summarize quantitative data for the synthesis of **diethyl allylmalonate** via the Tsuji-Trost reaction under various conditions.

Table 1: Influence of Allylic Electrophile and Reaction Conditions

Allylic Electro- phile	Cataly- st	Ligand	Base	Solven- t	Temp (°C)	Time (h)	Yield of Diethyl Allylmalonate (%)	Yield of Diethyl Diallyl malonate (%)
Allyl acetate	$C_{33}H_{33}N_2O_4PPd$	-	$K_2CO_3$	DMF	20	15	91	8
Allyl bromide	-	-	$K_2CO_3$	$CH_3CN$	80	24	>95 (crude)	-

Note: The reaction with allyl bromide is a classical nucleophilic substitution and not a palladium-catalyzed Tsuji-Trost reaction but is included for comparison.

## Experimental Protocols

### Protocol 1: Palladium-Catalyzed Allylation of Diethyl Malonate with Allyl Acetate[3]

This protocol details a specific example of a Tsuji-Trost reaction for the synthesis of **diethyl allylmalonate**.

Materials:

- Diethyl malonate
- Allyl acetate
- Palladium catalyst (e.g.,  $C_{33}H_{33}N_2O_4PPd$  complex)
- Potassium carbonate ( $K_2CO_3$ ), freshly powdered
- N,N-Dimethylformamide (DMF), anhydrous
- Argon (or other inert gas)

- Diethyl ether
- Water
- Schlenk tube equipped with a magnetic stirring bar and a rubber septum

**Procedure:**

- To a flame-dried Schlenk tube under an inert atmosphere (argon), add diethyl malonate (0.5 mmol, 80 mg) and anhydrous DMF (1 mL).
- Evacuate and backfill the Schlenk tube with argon three times.
- Add the palladium catalyst (0.01 mmol) to the mixture and stir for 5 minutes.
- Add allyl acetate (1.25 mmol, 125 mg) to the reaction mixture.
- After stirring for 10 minutes, add freshly powdered potassium carbonate (1.5 mmol, 207 mg).
- After each addition, evacuate and backfill the flask with argon.
- Stir the reaction mixture at approximately 20°C for 15 hours.
- Upon completion, take an aliquot of the reaction mixture, treat it with water, and extract with diethyl ether for analysis by gas chromatography (GC).

## Protocol 2: General Procedure for Palladium-Catalyzed Allylation of Malonates[5]

This general protocol can be adapted for the reaction of diethyl malonate with various allylic electrophiles.

**Materials:**

- Diethyl malonate
- Allylic compound (e.g., allyl acetate, allyl chloride)

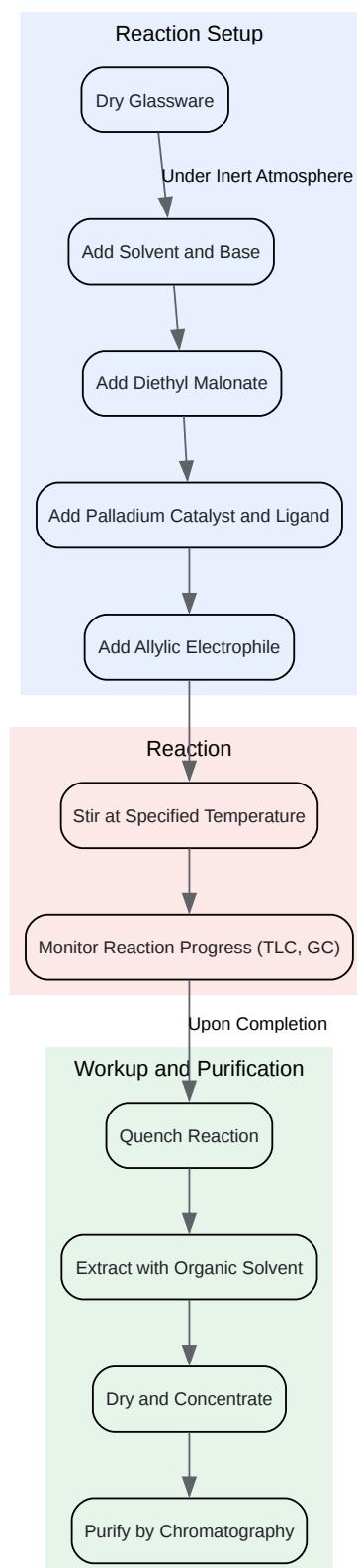
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g., potassium tert-butoxide,  $\text{t-BuOK}$ )
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon (or other inert gas)

**Procedure:**

- To a suspension of potassium tert-butoxide (2.0 eq) in dry THF, add diethyl malonate (2.2 eq) dropwise at  $0^\circ\text{C}$  under an argon atmosphere.
- Allow the mixture to warm to  $25^\circ\text{C}$  and stir for 10 minutes.
- Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq) in one portion.
- Add a solution of the allylic compound (1.0 eq) in THF dropwise over 10 minutes.
- Stir the reaction mixture at  $50^\circ\text{C}$  for 12 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Tsuji-Trost allylation reaction.



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Caption: General experimental workflow for the Tsuji-Trost reaction.

# Applications in Drug Development

The Tsuji-Trost reaction is a valuable tool in drug discovery and development for the synthesis of complex molecular architectures. The ability to form carbon-carbon bonds under mild conditions allows for the late-stage functionalization of drug candidates and the construction of key chiral centers. **Diethyl allylmalonate** and its derivatives can serve as versatile building blocks for the synthesis of a variety of organic molecules, including those with potential biological activity. The reaction's tolerance for various functional groups makes it compatible with the complex structures often encountered in pharmaceutical synthesis.<sup>[1]</sup>

## Conclusion

The Tsuji-Trost allylation of diethyl malonate is a robust and reliable method for the synthesis of **diethyl allylmalonate**, a valuable synthetic intermediate. The reaction conditions can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent to achieve high yields. The provided protocols offer a starting point for researchers to explore this important transformation in their own synthetic endeavors.

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